4-(3-Bromophenyl)-6-phenyldibenzothiophene

OLED Organic Electronics Material Science

This specific 4-(3-Bromophenyl)-6-phenyldibenzothiophene (CAS 1616092-81-9) is essential for advanced OLED material synthesis. Its unique, non-negotiable meta-bromophenyl and phenyl substitution pattern enables precise frontier orbital tuning for high-performance blue TADF emitters and ETLs. Using generic isomers compromises device efficiency. Secure research-grade purity for reliable Suzuki coupling and device fabrication.

Molecular Formula C24H15BrS
Molecular Weight 415.3 g/mol
Cat. No. B12118663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-6-phenyldibenzothiophene
Molecular FormulaC24H15BrS
Molecular Weight415.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=C2SC4=C3C=CC=C4C5=CC(=CC=C5)Br
InChIInChI=1S/C24H15BrS/c25-18-10-4-9-17(15-18)20-12-6-14-22-21-13-5-11-19(23(21)26-24(20)22)16-7-2-1-3-8-16/h1-15H
InChIKeyAVZVXDJOIHZUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromophenyl)-6-phenyldibenzothiophene: Procurement-Grade OLED Intermediate Data Sheet


4-(3-Bromophenyl)-6-phenyldibenzothiophene (CAS 1616092-81-9) is a heteroaromatic organic semiconductor belonging to the dibenzothiophene class . It is a multifunctional derivative featuring a dibenzothiophene core substituted with a bromophenyl group at the 4-position and a phenyl group at the 6-position . With a molecular formula of C₂₄H₁₅BrS and a molecular weight of 415.34 g/mol, it is commercially available at purity levels of ≥98% . The compound is primarily utilized as a key building block in the development of organic light-emitting diodes (OLEDs) and other advanced optoelectronic devices .

Why 4-(3-Bromophenyl)-6-phenyldibenzothiophene Cannot Be Replaced by a Generic Dibenzothiophene Analog


The precise substitution pattern of 4-(3-Bromophenyl)-6-phenyldibenzothiophene is non-negotiable for advanced material synthesis. The simultaneous presence of a reactive meta-bromophenyl group and an extended phenyl group on the dibenzothiophene core creates a unique electronic and structural profile that cannot be replicated by simpler mono-substituted analogs or isomers with different substitution positions . Generic substitution would alter frontier orbital energy levels, disrupt solid-state packing, and compromise the efficiency of downstream coupling reactions, leading to suboptimal device performance in OLED applications . The following quantitative evidence demonstrates why this specific compound is the required starting material for high-fidelity research and industrial processes.

Quantitative Differentiation of 4-(3-Bromophenyl)-6-phenyldibenzothiophene vs. Closest Analogs


Molecular Weight Increase vs. 4-(3-Bromophenyl)dibenzothiophene for Enhanced Thermal Stability

The target compound, 4-(3-Bromophenyl)-6-phenyldibenzothiophene, exhibits a molecular weight of 415.34 g/mol . This represents a significant 22.8% increase compared to its direct mono-substituted analog, 4-(3-Bromophenyl)dibenzothiophene (MW = 339.25 g/mol) . The addition of the phenyl substituent at the 6-position increases the molecular mass and aromatic content, which is a known structural determinant for higher thermal stability and improved morphological properties in thin-film devices, a factor not present in the simpler analog.

OLED Organic Electronics Material Science

Enhanced Reactivity Through Meta-Bromine vs. Para-Bromophenyl Isomers

The compound contains a bromine atom on a phenyl ring in the meta-position relative to the dibenzothiophene core . This is a well-established ortho/meta-directing group in electrophilic aromatic substitution and provides a distinct electronic environment compared to its para-substituted isomer, 4-(4-Bromophenyl)-6-phenyldibenzothiophene (CAS 1357081-21-0) . Meta-substitution is known to affect the electronic density on the aromatic ring differently, potentially leading to altered reactivity and regioselectivity in subsequent palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings.

Suzuki Coupling Cross-Coupling Organic Synthesis

Calculated Density (1.413 g/cm³) and Boiling Point (586.2°C) for Process Parameter Selection

The compound has a predicted density of 1.413 ± 0.06 g/cm³ and a predicted boiling point of 586.2 ± 35.0 °C . These values are essential for process engineers when selecting appropriate solvents for recrystallization, designing vacuum sublimation purification protocols, or setting up high-temperature reactions. For comparison, the structurally simpler 4-(3-Bromophenyl)dibenzothiophene is predicted to have a lower density and boiling point due to its reduced molecular weight and aromatic content.

Process Chemistry Physical Properties Purification

Proprietary Use as Core Building Block for High-Performance Blue OLEDs

According to its manufacturer, 4-(3-bromophenyl)-6-phenyldibenzothiophene is specifically designated as a core building block for high-performance blue or deep blue light materials in OLED applications . The bromine atom serves as a key reactive site for Suzuki coupling, enabling the construction of larger conjugated systems such as electron transport materials and thermally activated delayed fluorescence (TADF) hosts . While many dibenzothiophene derivatives can serve as OLED intermediates, this specific substitution pattern is claimed to achieve precise tuning of frontier orbital levels and charge transport balance, which is essential for high color purity and reduced efficiency roll-off in blue devices.

OLED Electron Transport Layer TADF Materials

High-Value Application Scenarios for 4-(3-Bromophenyl)-6-phenyldibenzothiophene


Synthesis of Blue-Emitting TADF Emitters and Host Materials

As a multifunctional building block, 4-(3-Bromophenyl)-6-phenyldibenzothiophene is ideal for the synthesis of advanced blue and deep-blue emitting materials for OLEDs . Its bromine atom enables efficient Suzuki-Miyaura cross-coupling to attach electron-donating moieties, creating donor-acceptor architectures essential for thermally activated delayed fluorescence (TADF) emitters. The inherent electron-transport character of the dibenzothiophene core, combined with the precise tuning offered by the phenyl substituents, helps achieve balanced charge transport and high color purity, which are critical for next-generation display technologies.

Development of Electron-Transport Layer (ETL) Materials

The compound's structure, featuring a bromine atom as an electron-withdrawing group, effectively lowers the LUMO energy level of the molecule, enhancing its electron affinity and electron transport capability . This makes it a strategic precursor for synthesizing high-performance electron-transport layer (ETL) materials. When incorporated into larger conjugated systems via coupling reactions, it can improve electron injection and transport in OLED devices, leading to lower driving voltages and higher power efficiency.

Construction of Complex Oligomers and Polymers for Organic Electronics

The bromine atom provides a key reactive site, facilitating further conjugation through coupling reactions such as Suzuki, enabling the construction of larger conjugated electron transport materials . This compound is therefore a valuable monomer for the synthesis of π-conjugated oligomers and polymers. Its rigid dibenzothiophene backbone contributes to the thermal and morphological stability of the resulting polymers, making them suitable for solution-processed organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Fabrication of Non-Doped Fluorescent Emissive Layers

The molecular structure itself can also be used as a non-doped fluorescent emissive layer or host material . Its multiple phenyl modifications effectively suppress concentration quenching, improving film morphology stability. This characteristic is particularly valuable for simplifying device architecture by eliminating the need for a separate host matrix, which can reduce fabrication complexity and cost while maintaining high emission efficiency.

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